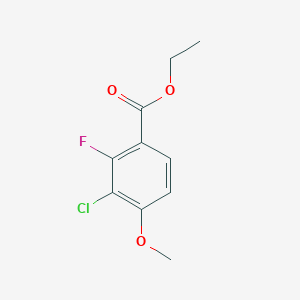

Ethyl 3-chloro-2-fluoro-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-2-fluoro-4-methoxybenzoate is a chemical compound with the IUPAC name ethyl 4-chloro-2-fluoro-3-methoxybenzoate . It has a molecular weight of 232.64 . It is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClFO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.64 . It is a liquid at room temperature and is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 3-chloro-2-fluoro-4-methoxybenzoate serves as a critical intermediate in the synthesis of various complex molecules. For example, it has been utilized in the preparation of novel herbicide intermediates through a multi-step process involving dichloromethyl methyl ether and titanium tetrachloride, showcasing its versatility in synthetic organic chemistry (Zhou Yu, 2002). Additionally, its transformation into 10-chloro-9-fluoro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid illustrates its role in the development of ofloxacin analogs, highlighting its importance in the synthesis of pharmaceutical compounds (S. Rádl et al., 1991).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, this compound has been implicated in the modification of multiwalled carbon nanotubes (MWNTs). This includes its role in the in situ synthesis of Poly(ethylene terephthalate) (PET) in ethylene glycol containing terephthalic acid and functionalized MWNTs, demonstrating its utility in the creation of advanced materials (H. Lee et al., 2005).

Fluorescence and Spectroscopy

The compound also finds application in fluorescence and spectroscopy studies. It has been part of the synthesis of new blue light emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, where it contributes to the development of efficient fluorophores used in biochemistry and medicine for studying various biological systems (K. Mahadevan et al., 2014).

Biological and Antitumor Applications

Furthermore, this compound is involved in the synthesis of antitumor agents and tubulin inhibitors. These applications emphasize its potential in the development of new therapeutic agents targeting cancer, underscoring the broader impact of this compound in medicinal chemistry (R. Romagnoli et al., 2008).

Environmental Chemistry

In environmental chemistry, the reactivity of this compound under chlorination conditions has been explored to understand its behavior and transformation in water treatment processes. This research provides insights into the pathways of organic compound transformations during chlorination, contributing to better water treatment methodologies (A. Lebedev et al., 2004).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-chloro-2-fluoro-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-10(13)6-4-5-7(14-2)8(11)9(6)12/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZKBJCPXUEGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290421.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290427.png)

![[S(R)]-N-[(1R)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290434.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290438.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290439.png)

![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290445.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290452.png)

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)

![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)